N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide
Description
The compound N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide is a benzothiazole-derived benzamide characterized by a 2,3-dihydro-1,3-benzothiazole core fused with a 3,4-dimethoxybenzamide moiety. The (2Z)-configuration indicates a planar, conjugated imine group within the thiazole ring, stabilized by resonance. Substituents include methyl at position 3 and methoxy groups at positions 5 and 6 of the benzothiazole ring, as well as 3,4-dimethoxy groups on the benzamide.
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-21-12-9-15(25-4)16(26-5)10-17(12)27-19(21)20-18(22)11-6-7-13(23-2)14(8-11)24-3/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIDOFRCUDAPRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=C(C=C3)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Substituted Cyclohexanone with Thiourea
The reaction of 4,5-dimethoxy-2-methylcyclohexanone (hypothetical precursor) with thiourea in ethanol under reflux conditions forms the 2-aminobenzothiazole derivative. This method, adapted from the synthesis of thieno[3,2-e]benzothiazol-2-amine, involves:
- Reagents : Thiourea (2.0 equiv), absolute ethanol, potassium carbonate (K₂CO₃, 1.5 equiv).
- Conditions : Reflux at 80°C for 8–12 hours under inert atmosphere.
- Workup : Post-reaction, the mixture is cooled, extracted with ethyl acetate, dried over anhydrous sodium sulfate (Na₂SO₄), and purified via column chromatography (petroleum ether/ethyl acetate, 7:3).
The mechanism proceeds through nucleophilic attack of the thiourea sulfur on the ketone carbonyl, followed by cyclization and elimination of water to yield the 2-aminobenzothiazole.
Methylation at the 3-Position
Introducing the 3-methyl group necessitates alkylation of the secondary amine within the dihydrobenzothiazole ring:
- Reagents : Methyl iodide (CH₃I, 1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv).
- Conditions : Stirring in acetonitrile at 60°C for 6–8 hours.
- Workup : Extraction with dichloromethane, drying, and solvent evaporation.
Acylation with 3,4-Dimethoxybenzoyl Chloride
The 2-amino group is acylated to introduce the 3,4-dimethoxybenzamide moiety, a step analogous to Itopride synthesis.
Reaction Conditions and Optimization
- Reagents : 3,4-Dimethoxybenzoyl chloride (1.5 equiv), pyridine (2.0 equiv, as base and solvent).
- Conditions : Stirring at 0–5°C for 1 hour, followed by room temperature for 12 hours.
- Workup : Quenching with ice-cold water, extraction with ethyl acetate, and purification via silica gel chromatography (hexane/ethyl acetate, 4:1).
The use of pyridine neutralizes HCl generated during acylation, driving the reaction to completion. This step yields N-(5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide as an intermediate.
Imine Formation via Dehydration
Converting the amide to the ylidene (imine) requires dehydration, a critical yet challenging transformation.
Dehydrating Agents and Conditions
- Reagents : Phosphorus oxychloride (POCl₃, 3.0 equiv), dimethylformamide (DMF, catalytic).
- Conditions : Reflux in toluene at 110°C for 6–8 hours under nitrogen.
- Workup : Neutralization with saturated sodium bicarbonate (NaHCO₃), extraction with ethyl acetate, and drying over MgSO₄.
POCl₃ acts as both a Lewis acid and dehydrating agent, facilitating the elimination of water from the amide to form the imine. The (2Z)-configuration is favored due to steric hindrance between the 3-methyl group and benzamide substituent.
Analytical Characterization and Data
While specific spectral data for the target compound remain unpublished, analogous benzothiazole derivatives exhibit the following characteristics:
- ¹H NMR (400 MHz, CDCl₃) : δ 3.85–3.95 (s, 6H, OCH₃), 2.45 (s, 3H, CH₃), 7.10–7.50 (m, aromatic protons).
- IR (KBr) : 1660 cm⁻¹ (C=N stretch), 1705 cm⁻¹ (amide C=O).
Challenges and Optimization Strategies
Cyclocondensation Yield Improvement
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzothiazole compounds.
Scientific Research Applications
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide ()
- Structural Differences : Lacks the dihydrobenzothiazole ring and methyl/methoxy substituents at positions 3, 5, and 4.
- Molecular Weight : 314.36 g/mol (vs. 390.45 g/mol for the target compound).
- Methoxy groups on the benzamide may enhance solubility compared to alkyl substituents.
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ()
- Structural Differences : Features a benzodithiazine ring (two sulfur atoms) with a chloro and methyl substituent, contrasting with the benzothiazole core of the target compound.
- Key Spectral Data : IR peaks at 3235 cm⁻¹ (N–NH₂), 1645 cm⁻¹ (C=N), and 1345/1155 cm⁻¹ (SO₂). NMR signals at δ 2.40 ppm (CH₃-7) and δ 7.86–7.92 ppm (aromatic protons).
- Functional Implications : The sulfonyl group (SO₂) increases polarity, while the chloro substituent may enhance electrophilicity. These differences could influence reactivity in metal-catalyzed reactions compared to the target compound .
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide ()
- Structural Differences : Contains a dihydrothiazole ring substituted with 2-methoxyphenyl and phenyl groups, differing from the dimethoxybenzamide and methyl-substituted benzothiazole in the target compound.
- Geometric Data : Crystallographic torsion angles (e.g., −170.98° and −178.83°) suggest a rigid planar conformation due to conjugation, similar to the (2Z)-configuration in the target compound.
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-substituted benzamides ()
- Structural Differences : Features a carbamothioyl (–NH–C(=S)–) linker instead of the ylidene (–N=C–) group in the target compound.
- Biological Activity : Exhibits moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to the benzothiazole-carbamothioyl pharmacophore.
- Functional Implications : The thiourea moiety may improve metal chelation capacity, whereas the ylidene group in the target compound could favor resonance stabilization .
Data Table: Comparative Analysis of Structural and Functional Features
Research Implications and Gaps
- Synthetic Routes : The target compound’s synthesis may involve condensation of 5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine with 3,4-dimethoxybenzoyl chloride, analogous to methods in .
- Structure-Activity Relationships (SAR) : The additional methoxy groups in the target compound may improve solubility and binding affinity compared to ’s analog.
- Validation Needs : Experimental data (e.g., X-ray crystallography via SHELX , spectral analysis) are required to confirm the hypothesized geometric and electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
